![molecular formula C21H27NO4 B13445388 tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, a hydroxy group, and a phenylmethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, formation of the carbamate linkage, and subsequent deprotection steps. The reaction conditions often involve the use of bases, acids, and various solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamate group may produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The phenylmethoxyphenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analog that lacks the hydroxy and phenylmethoxyphenyl groups.
N-methylcarbamate: Another related compound with a different substitution pattern.
Phenylmethoxyphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
tert-Butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate is unique due to its combination of functional groups, which impart specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H27NO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22(4)14-19(23)17-11-8-12-18(13-17)25-15-16-9-6-5-7-10-16/h5-13,19,23H,14-15H2,1-4H3/t19-/m0/s1 |
Clave InChI |
LQTKRYLUIGBUEZ-IBGZPJMESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




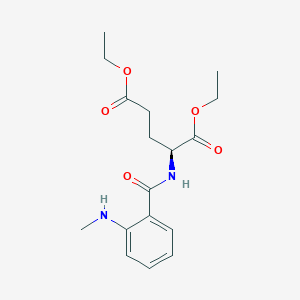
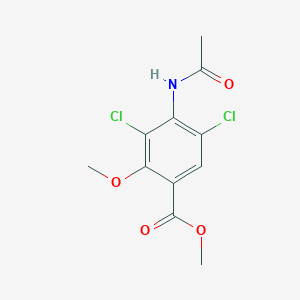
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
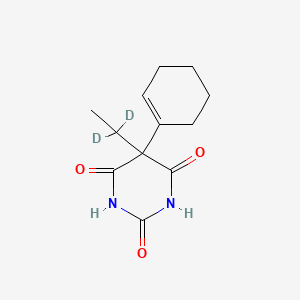
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)


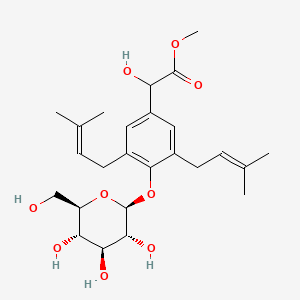
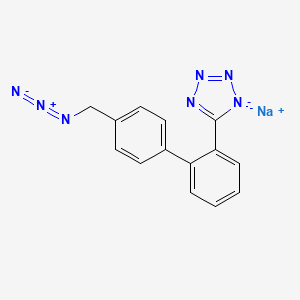
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

